4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine
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Overview
Description
4-Bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom at the 4th position, a 2-fluorobenzyl group at the 1st position, and an amine group at the 3rd position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine typically involves multiple steps. One common method includes the following steps:
Formation of 2-fluorobenzyl bromide: This can be achieved by bromination of 2-fluorotoluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Synthesis of pyrazole derivative: The pyrazole ring can be constructed by reacting hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Oxidation reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but they often include key signaling molecules and enzymes involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzyl bromide: Similar in structure but lacks the pyrazole ring.
4-Bromo-2-fluorobenzyl bromide: Similar but with different substitution patterns on the benzene ring.
1-(2-Fluorobenzyl)-1H-pyrazol-3-amine: Similar but without the bromine atom at the 4th position
Uniqueness
4-Bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine is unique due to the combination of the bromine atom, 2-fluorobenzyl group, and pyrazole ring. This unique structure imparts specific chemical and biological properties that are not present in similar compounds, making it valuable for various research applications.
Properties
IUPAC Name |
4-bromo-1-[(2-fluorophenyl)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFN3/c11-8-6-15(14-10(8)13)5-7-3-1-2-4-9(7)12/h1-4,6H,5H2,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZUXIIBOIRIPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=N2)N)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701213582 |
Source
|
Record name | 4-Bromo-1-[(2-fluorophenyl)methyl]-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701213582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001757-56-7 |
Source
|
Record name | 4-Bromo-1-[(2-fluorophenyl)methyl]-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001757-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-[(2-fluorophenyl)methyl]-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701213582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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